molecular formula C16H25BN2O4S B14903304 tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate

tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate

Cat. No.: B14903304
M. Wt: 352.3 g/mol
InChI Key: CRPXLHNTWXPCDD-CMDGGOBGSA-N
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Description

tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate is a complex organic compound with a molecular weight of 326.22 g/mol It is characterized by the presence of a thiazole ring, a dioxaborolane group, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate typically involves multiple steps. The final step involves the protection of the amine group with a tert-butyl carbamate group under mild conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and mild bases for deprotection steps . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane group is known to interact with enzymes and proteins, potentially inhibiting their activity . The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

tert-Butyl (4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C16H25BN2O4S

Molecular Weight

352.3 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C16H25BN2O4S/c1-14(2,3)21-13(20)19-12-18-11(10-24-12)8-9-17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)/b9-8+

InChI Key

CRPXLHNTWXPCDD-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC(=N2)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC(=N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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